(E)-2-Cyano-3-cyclopropyl-N-[2-methyl-1-(1-methylpyrazol-4-yl)propyl]prop-2-enamide
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Description
“(E)-2-Cyano-3-cyclopropyl-N-[2-methyl-1-(1-methylpyrazol-4-yl)propyl]prop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a cyclopropyl group (a three-membered carbon ring), a pyrazolyl group (a five-membered ring with two nitrogen atoms), and an amide group (CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, cyclopropyl, pyrazolyl, and amide groups would all contribute to the overall structure. The “(E)” in the name suggests that it has a certain geometric isomerism, specifically around the carbon-carbon double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is polar and can participate in a variety of reactions, such as nucleophilic substitution or addition. The amide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the cyano and amide groups could make it more soluble in polar solvents .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, it would interact with biological targets in the body to exert its effects. The pyrazolyl group is found in many biologically active compounds, suggesting that this compound could have potential biological activity .
Future Directions
Properties
IUPAC Name |
(E)-2-cyano-3-cyclopropyl-N-[2-methyl-1-(1-methylpyrazol-4-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(2)14(13-8-17-19(3)9-13)18-15(20)12(7-16)6-11-4-5-11/h6,8-11,14H,4-5H2,1-3H3,(H,18,20)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZYORUBPAOEPN-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN(N=C1)C)NC(=O)C(=CC2CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C1=CN(N=C1)C)NC(=O)/C(=C/C2CC2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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